molecular formula C6H6BClF3NO2 B3118006 (6-(Trifluoromethyl)pyridin-3-yl)boronic acid hydrochloride CAS No. 2304634-22-6

(6-(Trifluoromethyl)pyridin-3-yl)boronic acid hydrochloride

Cat. No.: B3118006
CAS No.: 2304634-22-6
M. Wt: 227.38
InChI Key: KCIUJKGJKMZJEP-UHFFFAOYSA-N
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Description

(6-(Trifluoromethyl)pyridin-3-yl)boronic acid hydrochloride is a chemical compound with the molecular formula C6H6BClF3NO2 It is a boronic acid derivative that features a trifluoromethyl group attached to a pyridine ring

Scientific Research Applications

(6-(Trifluoromethyl)pyridin-3-yl)boronic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Boronic acids, including pyridinyl boronic acids, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .

Mode of Action

The compound participates in Suzuki-Miyaura cross-coupling reactions . In these reactions, a carbon atom of the boronic acid forms a bond with a carbon atom of another organic compound. This process involves two key steps: oxidative addition and transmetalation . In oxidative addition, a metal catalyst, typically palladium, inserts itself into a carbon-halogen bond. In transmetalation, the boronic acid transfers the organic group to the metal catalyst .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving (6-(Trifluoromethyl)pyridin-3-yl)boronic acid hydrochloride . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and dyes . The downstream effects of this reaction depend on the specific organic compounds being synthesized.

Result of Action

The primary result of the action of this compound is the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This enables the synthesis of a wide range of organic compounds, including complex molecules used in pharmaceuticals, agrochemicals, and dyes .

Action Environment

The efficacy and stability of this compound, like other boronic acids, can be influenced by various environmental factors. These include temperature, pH, and the presence of a suitable catalyst . For example, Suzuki-Miyaura reactions typically require a palladium catalyst and a base .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Trifluoromethyl)pyridin-3-yl)boronic acid hydrochloride typically involves the reaction of 6-(trifluoromethyl)pyridine with a boronic acid derivative under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

(6-(Trifluoromethyl)pyridin-3-yl)boronic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce various arylated derivatives .

Comparison with Similar Compounds

Similar Compounds

  • (4-(Trifluoromethyl)pyridin-3-yl)boronic acid
  • (2-(Trifluoromethyl)pyridin-3-yl)boronic acid
  • (6-(Trifluoromethyl)pyridin-2-yl)boronic acid

Uniqueness

(6-(Trifluoromethyl)pyridin-3-yl)boronic acid hydrochloride is unique due to the position of the trifluoromethyl group on the pyridine ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties compared to its analogs .

Properties

IUPAC Name

[6-(trifluoromethyl)pyridin-3-yl]boronic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BF3NO2.ClH/c8-6(9,10)5-2-1-4(3-11-5)7(12)13;/h1-3,12-13H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIUJKGJKMZJEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)C(F)(F)F)(O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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